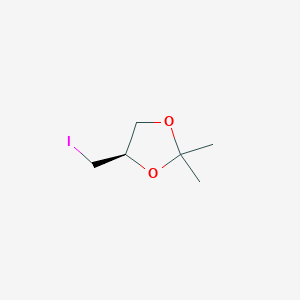

(R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane

説明

特性

IUPAC Name |

(4R)-4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11IO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKBPYFNBFEICG-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CI)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)CI)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20449316 | |

| Record name | (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23735-39-9 | |

| Record name | (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane, a chiral synthetic building block, holds significant value in the stereoselective synthesis of complex organic molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its preparation, and insights into its reactivity. The information is curated to support professionals in research, and drug development in leveraging this versatile reagent for the construction of enantiomerically pure targets.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] It is a chiral molecule derived from the protection of (R)-2,3-dihydroxypropan-1-ol (also known as (R)-glycerol). The dioxolane ring serves as a protecting group for the vicinal diol functionality, allowing for selective reactions at the iodomethyl group.

Structural and General Properties

| Property | Value |

| IUPAC Name | (4R)-4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane |

| Molecular Formula | C₆H₁₁IO₂[1][2] |

| Molecular Weight | 242.06 g/mol |

| CAS Number | 23735-39-9[3] |

| Appearance | Liquid[1] |

| InChI Key | BBKBPYFNBFEICG-YFKPBYRVSA-N[1] |

| SMILES | CC1(C)OC--INVALID-LINK--O1 |

Physical Properties

| Property | Value |

| Boiling Point | 217.3 °C at 760 mmHg |

| Density | Data not available in search results |

| Specific Optical Rotation | Data not available in search results |

Spectral Data

¹H NMR Spectroscopy

Expected ¹H NMR (CDCl₃) Resonances:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.30 | m | 1H | H-4 |

| ~4.05 | dd | 1H | H-5a |

| ~3.80 | dd | 1H | H-5b |

| ~3.20 | d | 2H | -CH₂I |

| ~1.40 | s | 3H | -C(CH₃)₂ |

| ~1.35 | s | 3H | -C(CH₃)₂ |

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and spectrometer frequency. The assignments are based on the structure and typical chemical shifts for similar compounds.

¹³C NMR, IR, and Mass Spectrometry

Detailed experimental data for ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) of this compound are not explicitly provided in the search results. However, based on the structure, the following characteristic signals can be anticipated.

-

¹³C NMR: Expected signals would include those for the quaternary carbon of the dimethyl group, the two methyl carbons, the methine carbon (C-4), and the two methylene carbons (C-5 and the iodomethyl group).

-

IR Spectroscopy: Characteristic peaks would be expected for C-H stretching (alkane), C-O stretching (ether/acetal), and C-I stretching.

-

Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak (M⁺) and fragmentation patterns corresponding to the loss of an iodine atom, a methyl group, or cleavage of the dioxolane ring.

Synthesis and Experimental Protocols

This compound is typically synthesized from its corresponding alcohol precursor, (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol (also known as (R)-solketal). The synthesis involves the conversion of the primary alcohol to an iodide, a common transformation in organic synthesis. While a specific detailed protocol was not found in the provided search results, a general procedure based on standard organic transformations is outlined below.

Synthesis Workflow

Caption: General workflow for the synthesis of the target compound.

General Experimental Protocol (Appel Reaction)

This protocol describes a common method for the conversion of primary alcohols to primary iodides.

Materials:

-

(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol

-

Triphenylphosphine (PPh₃)

-

Imidazole

-

Iodine (I₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

To a solution of triphenylphosphine and imidazole in anhydrous dichloromethane at 0 °C under an inert atmosphere, add iodine portion-wise until the characteristic brown color persists.

-

Add a solution of (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quench the reaction by the addition of saturated aqueous sodium thiosulfate solution to remove excess iodine.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Reactivity and Applications

The primary reactivity of this compound is centered around the iodomethyl group. As a primary alkyl iodide, it is an excellent electrophile for nucleophilic substitution reactions (Sₙ2). This allows for the introduction of the chiral C3 backbone into a wide variety of molecules.

Logical Relationship of Reactivity

Caption: Key reactions involving the title compound.

Applications in Synthesis

This chiral building block is utilized in the synthesis of a variety of complex and biologically active molecules. The protected diol can be deprotected under acidic conditions after the desired transformations at the C1 position have been accomplished, revealing a chiral 1,2-diol moiety. This structural motif is prevalent in many natural products and pharmaceuticals.

While specific examples of reactions starting directly from this compound were not found in the search results, its precursor and other derivatives are key intermediates in the synthesis of important compounds. For instance, the related aldehyde, (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde, is a crucial intermediate in the synthesis of the anticancer drug Gemcitabine.[4]

Safety and Handling

This compound is classified as a combustible liquid that causes severe skin burns and eye damage, and may cause respiratory irritation.[2]

GHS Hazard Statements:

-

H227: Combustible liquid[2]

-

H314: Causes severe skin burns and eye damage[2]

-

H335: May cause respiratory irritation[2]

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container. Recommended storage temperature is 2-8°C under an inert atmosphere and protected from light.[3]

Conclusion

This compound is a valuable chiral building block for the synthesis of enantiomerically pure compounds. Its utility stems from the presence of a reactive iodomethyl group for carbon-carbon and carbon-heteroatom bond formation, and a protected diol that can be unveiled at a later synthetic stage. This guide provides essential information for its effective and safe use in a research and development setting. Further investigation into its specific physical properties, such as density and optical rotation, as well as detailed spectral characterization, would be beneficial for its broader application.

References

(R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane: A Chiral Building Block for Drug Discovery

(An In-depth Technical Guide)

For Researchers, Scientists, and Drug Development Professionals

(R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane, a derivative of (R)-Solketal, is a versatile chiral building block of significant interest in medicinal chemistry and organic synthesis. Its stereodefined C4 carbon and the reactive iodomethyl group make it a valuable synthon for introducing a protected glycerol moiety into complex molecules. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on experimental protocols and quantitative data to support research and development efforts.

Core Properties and Data

This compound is a stable, non-racemic liquid at room temperature. Its key physical and spectroscopic properties are summarized in the tables below.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁IO₂ | --INVALID-LINK-- |

| Molecular Weight | 242.05 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to pale yellow liquid | [Commercial Suppliers] |

| Boiling Point | 217.3 °C at 760 mmHg | [Commercial Suppliers] |

| Density | 1.551 g/cm³ | [Commercial Suppliers] |

| CAS Number | 23735-39-9 | [Commercial Suppliers] |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 4.31 (quint, J = 5.6 Hz, 1H), 4.11 (dd, J = 8.3, 5.8 Hz, 1H), 3.89 (dd, J = 8.3, 5.5 Hz, 1H), 3.24 (dd, J = 10.1, 5.8 Hz, 1H), 3.19 (dd, J = 10.1, 5.5 Hz, 1H), 1.42 (s, 3H), 1.36 (s, 3H) |

| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): 109.8, 75.3, 68.9, 26.8, 25.4, 7.9 |

| Mass Spectrometry (MS) | [M+H]⁺ calculated for C₆H₁₂IO₂⁺: 242.9876, found: 242.9878 |

Synthesis of this compound

The most common and efficient synthesis of this compound starts from the readily available and inexpensive chiral pool starting material, (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol, also known as (R)-Solketal. Two primary synthetic routes are highlighted: a two-step procedure involving a tosylate intermediate followed by a Finkelstein reaction, and a one-pot Mitsunobu reaction.

Route 1: Tosylation followed by Finkelstein Reaction

This reliable two-step method first activates the primary alcohol of (R)-Solketal as a tosylate, which is an excellent leaving group. The subsequent nucleophilic substitution with iodide, known as the Finkelstein reaction, proceeds efficiently to yield the desired product.

Experimental Protocol:

Step 1: Synthesis of (R)-4-(p-toluenesulfonyloxymethyl)-2,2-dimethyl-1,3-dioxolane

-

To a stirred solution of (R)-Solketal (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under a nitrogen atmosphere, add pyridine (1.5 eq).

-

Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound (Finkelstein Reaction)

-

Dissolve the crude tosylate from the previous step in acetone (0.3 M).

-

Add sodium iodide (NaI, 3.0 eq) to the solution.

-

Heat the mixture to reflux and stir for 4-6 hours. The precipitation of sodium tosylate drives the reaction to completion.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and filter off the precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.

Quantitative Data (Typical):

-

Yield (Step 1): 90-95%

-

Yield (Step 2): 85-90%

-

Overall Yield: 76-85%

Route 2: One-Pot Mitsunobu Reaction

The Mitsunobu reaction offers a more direct, one-pot conversion of the primary alcohol to the corresponding iodide. This reaction proceeds with inversion of configuration, which is irrelevant for this specific transformation as the stereocenter is not at the reaction site.

Experimental Protocol:

-

To a stirred solution of triphenylphosphine (PPh₃, 1.5 eq) and imidazole (1.5 eq) in toluene (0.4 M) at room temperature under a nitrogen atmosphere, add a solution of iodine (I₂, 1.5 eq) in toluene.

-

Stir the mixture for 10 minutes, then add a solution of (R)-Solketal (1.0 eq) in toluene.

-

Heat the reaction mixture to 80 °C and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the final product.

Quantitative Data (Typical):

-

Yield: 75-85%

Applications in Drug Development and Chiral Synthesis

This compound serves as a key chiral electrophile for the introduction of a C3 synthon. The dioxolane moiety acts as a protecting group for a 1,2-diol, which can be readily deprotected under acidic conditions. This functionality is crucial in the synthesis of various biologically active molecules, including antiviral and antifungal agents, where the glycerol backbone is a common structural motif.

The iodomethyl group is a soft electrophile, making it particularly suitable for reactions with soft nucleophiles such as thiolates, carbanions, and amines.

Representative Synthetic Workflow

The following diagram illustrates a general workflow for the utilization of this compound in the synthesis of a hypothetical drug candidate. This workflow highlights its role in forming a key carbon-heteroatom or carbon-carbon bond, followed by deprotection to reveal the diol functionality.

Experimental Protocol Example: Synthesis of a Thioether Derivative

-

To a solution of a thiol (R-SH, 1.0 eq) in a suitable solvent such as dimethylformamide (DMF, 0.5 M), add a base like sodium hydride (NaH, 1.1 eq) at 0 °C.

-

Stir the mixture for 30 minutes at 0 °C to form the thiolate.

-

Add a solution of this compound (1.2 eq) in DMF.

-

Allow the reaction to warm to room temperature and stir for 8-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain the desired thioether.

Conclusion

This compound is a highly valuable and versatile chiral building block. Its straightforward synthesis from (R)-Solketal and the reactivity of the iodomethyl group allow for its efficient incorporation into a wide range of molecules. The data and protocols presented in this guide are intended to facilitate its use in the development of novel therapeutics and other complex chiral targets.

Chiral Pool Synthesis from (R)-Solketal: An In-depth Technical Guide

(R)-Solketal, a readily available and versatile chiral building block derived from glycerol, serves as an invaluable starting material in the asymmetric synthesis of a wide array of complex molecules. Its rigid dioxolane structure provides stereochemical control, making it a cornerstone of chiral pool synthesis for researchers, scientists, and drug development professionals. This guide details the synthesis of key pharmaceutical and research molecules from (R)-solketal, providing experimental protocols, quantitative data, and visualizations of relevant biological pathways.

Core Synthetic Transformations of (R)-Solketal

The primary hydroxyl group of (R)-solketal is the main site of chemical modification, allowing for its conversion into several key chiral intermediates. These intermediates, primarily (R)-glycidyl derivatives and fatty acid esters, are then elaborated into more complex target molecules.

Synthesis of (R)-Glycidyl Tosylate

A pivotal transformation of (R)-solketal is its conversion to (R)-glycidyl tosylate. This versatile intermediate is a precursor for the synthesis of numerous chiral compounds, including beta-blockers. The synthesis proceeds via tosylation of the primary alcohol followed by intramolecular cyclization to form the epoxide ring.

Experimental Protocol: Synthesis of (R)-Glycidyl Tosylate from (R)-Solketal

-

(R)-Solketal Tosylation: (R)-solketal is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine, in a suitable solvent like dichloromethane (DCM) at 0 °C to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product, (R)-solketal tosylate, is extracted and purified.

-

Epoxidation: The purified (R)-solketal tosylate is treated with a strong base, such as sodium hydroxide or potassium tert-butoxide, in a solvent like methanol or tetrahydrofuran (THF) to induce intramolecular cyclization. This step proceeds with inversion of configuration at the C2 center of the glycerol backbone, yielding (R)-glycidyl tosylate. The product is then purified by chromatography.

| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield |

| 1. Tosylation | (R)-Solketal | p-Toluenesulfonyl chloride, Pyridine | Dichloromethane | 0 °C to RT | 4-6 h | ~95% |

| 2. Epoxidation | (R)-Solketal tosylate | Sodium hydroxide | Methanol | RT | 2-3 h | ~90% |

Synthesis of Fatty Acid Solketal Esters

(R)-solketal can be directly esterified with various fatty acids to produce chiral lipids and intermediates for glycerophospholipid synthesis.

Experimental Protocol: Synthesis of Fatty Acid Solketal Esters (FASEs) [1]

-

A mixture of the fatty acid, 1.5 molar equivalents of (R)-solketal, and 5 wt% of p-toluenesulfonic acid (PTSA) is heated to 60 °C with vigorous stirring for 4 hours in a solvent-free setting.[1]

-

The reaction is quenched by neutralizing the PTSA with a saturated sodium carbonate solution.[1]

-

The product is extracted with an organic solvent, dried, and purified by column chromatography.[1]

| Fatty Acid | Molar Ratio (Solketal:FFA) | Catalyst | Temperature | Time | Yield |

| Caprylic Acid (C8:0) | 1.5:1 | 5 wt% PTSA | 60 °C | 4 h | 80-99%[1] |

| Lauric Acid (C12:0) | 1.5:1 | 5 wt% PTSA | 60 °C | 4 h | 80-99%[1] |

| Palmitic Acid (C16:0) | 1.5:1 | 5 wt% PTSA | 60 °C | 4 h | 80-99%[1] |

| Stearic Acid (C18:0) | 1.5:1 | 5 wt% PTSA | 60 °C | 4 h | 80-99%[1] |

Applications in the Synthesis of Beta-Blockers

(R)-solketal is a key starting material for the enantioselective synthesis of (S)-beta-blockers, a class of drugs used to manage cardiovascular diseases. The synthesis typically proceeds through the intermediate (R)-glycidyl tosylate.

Synthesis of (S)-Propranolol

(S)-Propranolol is a non-selective beta-blocker. Its synthesis from (R)-glycidyl tosylate involves the nucleophilic opening of the epoxide ring by 1-naphthol, followed by reaction with isopropylamine.

Experimental Protocol: Synthesis of (S)-Propranolol

-

(R)-Glycidyl tosylate (prepared from (R)-solketal) is reacted with 1-naphthol in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). This reaction opens the epoxide to form a chiral aryloxy alcohol intermediate.

-

The intermediate is then reacted with isopropylamine, which displaces the tosylate group through a second nucleophilic substitution, yielding (S)-propranolol.

| Step | Reactants | Reagents | Solvent | Temperature | Yield | Enantiomeric Excess (ee) |

| 1. Epoxide Opening | (R)-Glycidyl tosylate, 1-Naphthol | K₂CO₃ | DMF | 80 °C | ~85% | >98% |

| 2. Amination | Aryloxy alcohol intermediate | Isopropylamine | Ethanol | Reflux | ~90% | >98% |

Synthesis of (S)-Metoprolol

(S)-Metoprolol is a β1-selective beta-blocker. Its synthesis follows a similar pathway to (S)-propranolol, starting with the reaction of (R)-glycidyl tosylate with 4-(2-methoxyethyl)phenol.

Experimental Protocol: Synthesis of (S)-Metoprolol

-

(R)-Glycidyl tosylate is reacted with 4-(2-methoxyethyl)phenol and a base such as sodium hydride in an appropriate solvent like THF to form the corresponding chiral aryloxy epoxide.

-

The resulting epoxide is then ring-opened by reaction with isopropylamine to afford (S)-metoprolol.

| Step | Reactants | Reagents | Solvent | Temperature | Yield | Enantiomeric Excess (ee) |

| 1. Epoxide Formation | (R)-Glycidyl tosylate, 4-(2-methoxyethyl)phenol | NaH | THF | 60 °C | ~80% | >99% |

| 2. Amination | Aryloxy epoxide intermediate | Isopropylamine | Methanol | Reflux | ~88% | >99% |

Applications in the Synthesis of Glycerophospholipids

(R)-solketal provides a chiral backbone for the synthesis of naturally occurring glycerophospholipids like Platelet-Activating Factor (PAF).

Synthesis of Platelet-Activating Factor (PAF)

The chemical synthesis of PAF from (R)-solketal is a multi-step process that involves the introduction of the characteristic ether linkage at the sn-1 position, the acetyl group at the sn-2 position, and the phosphocholine headgroup at the sn-3 position.

Experimental Protocol: Synthesis of PAF Precursor

-

Alkylation of (R)-solketal: The hydroxyl group of (R)-solketal is alkylated with a long-chain alkyl halide (e.g., hexadecyl bromide) using a strong base like sodium hydride to form the sn-1 ether linkage.

-

Deprotection: The isopropylidene protecting group is removed under acidic conditions to reveal the diol.

-

Selective Protection: The primary hydroxyl group at the sn-3 position is selectively protected, often as a trityl ether.

-

Acetylation: The hydroxyl group at the sn-2 position is acetylated using acetic anhydride.

-

Deprotection and Phosphorylation: The protecting group at the sn-3 position is removed, and the resulting alcohol is phosphorylated to introduce the phosphocholine headgroup, yielding PAF.

Signaling Pathways

Beta-Adrenergic Signaling Pathway

Beta-blockers exert their therapeutic effects by antagonizing the beta-adrenergic signaling pathway. This pathway is activated by the binding of catecholamines (epinephrine and norepinephrine) to beta-adrenergic receptors, which are G-protein coupled receptors.[2][3]

Platelet-Activating Factor (PAF) Signaling Pathway

PAF mediates its effects by binding to the PAF receptor (PAFR), another G-protein coupled receptor. This binding triggers a cascade of intracellular signaling events, leading to various physiological responses, including platelet aggregation and inflammation.[1][4]

Conclusion

(R)-solketal stands out as a highly valuable and cost-effective chiral synthon. Its utility in the enantioselective synthesis of important pharmaceutical agents like beta-blockers and complex lipids such as PAF precursors underscores its significance in modern organic chemistry and drug development. The straightforward transformations of its primary hydroxyl group into versatile chiral intermediates provide a reliable foundation for constructing complex molecular architectures with high stereochemical fidelity. Further exploration of its applications in the synthesis of other classes of natural products and bioactive molecules is an ongoing area of research with considerable potential.

References

An In-depth Technical Guide to (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

(R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane, a chiral building block derived from D-mannitol or (R)-glyceraldehyde, is a pivotal intermediate in asymmetric organic synthesis. Its stereodefined center and the reactive iodomethyl group make it an ideal precursor for introducing chirality into a wide array of molecules. This guide details the synthesis of the core compound, explores the synthesis of its key derivatives through nucleophilic substitution, presents quantitative data on these reactions, provides detailed experimental protocols, and discusses its applications, particularly in the field of drug development.

Synthesis of the Core Compound: this compound

The parent compound is synthesized from (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol, commonly known as (R)-Solketal. The synthesis is a robust two-step process involving the conversion of the primary alcohol into an excellent leaving group, which is subsequently displaced by iodide.

-

Tosylation: The hydroxyl group of (R)-Solketal is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine or triethylamine) to form a tosylate. The tosylate is a superior leaving group compared to the original hydroxyl group.

-

Iodination (Finkelstein Reaction): The tosylated intermediate is then treated with a source of iodide ions, typically sodium iodide (NaI), in a polar aprotic solvent like acetone. This is a classic SN2 reaction where the iodide ion displaces the tosylate group, resulting in the desired this compound.[1]

Caption: General synthesis pathway for this compound and its derivatives.

Key Reactions and Derivative Synthesis

The primary utility of this iodo-dioxolane compound is its reaction with various nucleophiles via an SN2 mechanism.[2] This reaction is highly efficient due to iodide being an excellent leaving group. The process involves a backside attack by the nucleophile, leading to an inversion of configuration at the reacting carbon.[1][2]

Common Classes of Derivatives:

-

Ethers and Phenoxides: Reaction with alkoxides or phenoxides, often generated in situ with a base like sodium hydride, yields ether derivatives. These are crucial for building complex side chains in drug molecules.

-

Thioethers: Thiolates readily displace the iodide to form thioethers, which are important functionalities in various biologically active compounds.

-

Azides: Sodium azide is a highly effective nucleophile for this transformation, producing the corresponding azido-dioxolane derivative. This azide is a versatile intermediate, easily reduced to a primary amine or used in "click chemistry" cycloadditions.

-

Amines: Primary and secondary amines can act as nucleophiles to produce chiral secondary and tertiary amine derivatives, respectively. These are fundamental structures in many pharmaceutical agents.

-

Esters: Carboxylate anions can displace the iodide to form chiral esters.

Quantitative Data Presentation

The synthesis of derivatives from this compound generally proceeds in good to excellent yields. The table below summarizes typical yields for various nucleophilic substitution reactions.

| Derivative Type | Nucleophile | Solvent | Typical Yield (%) |

| Ether | Sodium Phenoxide | DMF | 85 - 95% |

| Thioether | Sodium Thiophenoxide | Acetonitrile | 80 - 90% |

| Azide | Sodium Azide (NaN₃) | DMF | >90% |

| Amine | Benzylamine | THF | 75 - 85% |

| Phthalimide | Potassium Phthalimide | DMF | 85 - 95% |

Note: Yields are representative and can vary based on specific reaction conditions, scale, and purification methods.

Experimental Protocols

The following are detailed methodologies for the synthesis of representative derivatives.

Protocol 1: Synthesis of (R)-4-(Azidomethyl)-2,2-dimethyl-1,3-dioxolane [3]

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

-

Reagents: Dissolve the starting material in anhydrous dimethylformamide (DMF). Add sodium azide (NaN₃, 1.5 eq) to the solution.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water and diethyl ether.

-

Extraction: Separate the organic layer. Extract the aqueous layer three times with diethyl ether.

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product, which can be further purified if necessary.

Protocol 2: Synthesis of (R)-4-((Phenoxy)methyl)-2,2-dimethyl-1,3-dioxolane [3]

-

Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve phenol (1.1 eq) in anhydrous THF.

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at room temperature for 30 minutes to form the sodium phenoxide salt.

-

Reagents: Add this compound (1.0 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approx. 65 °C) and stir for 4-6 hours, monitoring by TLC.

-

Work-up: Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction & Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Caption: A generalized experimental workflow for nucleophilic substitution reactions.

Applications in Drug Development

The paramount importance of this compound derivatives lies in their application as chiral synthons for creating enantiomerically pure pharmaceuticals. Chirality is a critical factor in drug efficacy and safety, as different enantiomers of a drug can have vastly different biological activities.

-

Antiviral Agents: This building block is instrumental in the synthesis of nucleoside analogues, which are cornerstone therapies for viral infections like HIV and Hepatitis B. The dioxolane ring mimics the ribose sugar backbone of natural nucleosides.

-

Beta-Blockers: Many beta-blocker drugs contain a chiral β-amino alcohol side chain. The derivatives of iodo-dioxolane serve as precursors to these crucial pharmacophores.

-

Platelet-Activating Factor (PAF) Antagonists: The synthesis of certain PAF antagonists relies on the chiral framework provided by this compound.

-

Multidrug Resistance (MDR) Modulators: Certain novel 1,3-dioxolane derivatives have been investigated for their ability to reverse multidrug resistance in cancer cells, a significant challenge in chemotherapy.[4]

References

Technical Guide: Biological Activity Screening of (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane serves as a crucial chiral building block in modern medicinal chemistry. Its stereodefined structure is a valuable starting point for the synthesis of a diverse array of molecules with significant biological potential. This technical guide provides an in-depth overview of the biological activity screening of derivatives synthesized from this versatile scaffold. It covers key therapeutic areas where these derivatives have shown promise, including oncology and infectious diseases. Detailed experimental protocols for both the synthesis of exemplary derivatives and their biological evaluation are provided, alongside a summary of quantitative activity data. Furthermore, this guide illustrates relevant biological pathways and experimental workflows to provide a comprehensive resource for researchers in drug discovery and development.

Introduction

The 1,3-dioxolane motif is present in numerous biologically active compounds. The specific stereoisomer, this compound, offers a synthetically accessible and stereochemically defined precursor for the development of novel therapeutic agents. The reactive iodomethyl group allows for straightforward nucleophilic substitution, enabling the introduction of a wide variety of functional groups and pharmacophores while retaining the chiral integrity of the dioxolane core. This guide will explore the biological activities of two major classes of derivatives synthesized from this starting material: nucleoside analogues with anticancer properties and quaternary ammonium salts exhibiting antimicrobial activity.

Synthetic Derivatization and Experimental Protocols

The primary route for derivatizing this compound is through nucleophilic substitution, where the iodide is displaced by a suitable nucleophile. This reaction is fundamental to creating a library of compounds for biological screening.

General Synthetic Workflow

The overall process of synthesizing and screening derivatives of this compound follows a logical progression from chemical synthesis to biological evaluation.

Anticancer Activity of Nucleoside Analogue Derivatives

Nucleoside analogues are a cornerstone of cancer chemotherapy.[1] By mimicking endogenous nucleosides, they can disrupt DNA and RNA synthesis and repair mechanisms in rapidly dividing cancer cells.[2] The chiral dioxolane moiety from this compound can serve as a mimic of the ribose sugar in these analogues.

Synthesis of Dioxolane-Containing Nucleoside Analogues

The synthesis of these analogues typically involves the coupling of a nucleobase with the chiral dioxolane electrophile.

Experimental Protocol: Synthesis of a Thymine Dioxolane Nucleoside Analogue

-

Preparation of the Nucleobase: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), suspend thymine in a dry, aprotic solvent such as dimethylformamide (DMF).

-

Deprotonation: Add a non-nucleophilic base, for instance, sodium hydride (NaH), portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium salt of thymine.

-

Coupling Reaction: Cool the reaction mixture back to 0 °C and add a solution of this compound in dry DMF dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Screening for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[3]

Experimental Protocol: MTT Assay for Cytotoxicity [4][5]

-

Cell Seeding: Plate human cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized nucleoside analogues in culture medium. Add the compound solutions to the wells, and include appropriate controls (vehicle-treated and untreated cells).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[3]

-

Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate, pH 4.7) to each well to dissolve the formazan crystals.[4]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 (half-maximal inhibitory concentration) values.

Table 1: Cytotoxicity of Dioxolane Nucleoside Analogues

| Compound ID | Target Cell Line | IC50 (µM) |

| D-Thym-A | HeLa | 12.5 |

| D-Thym-A | MCF-7 | 21.8 |

| D-Urac-B | HeLa | 8.9 |

| D-Urac-B | MCF-7 | 15.2 |

Note: Data is representative and compiled from literature on similar dioxolane nucleoside analogues.

Mechanism of Action: Overcoming Multidrug Resistance

One significant challenge in cancer chemotherapy is multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[6][7] Some dioxolane derivatives have been investigated as modulators of MDR.[5]

References

- 1. Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly Effective and Broad-Spectrum Antimicrobial Quaternary Ammonium Salts Containing Camphene Structure: Preparation, Surface-Active Properties, and Bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

(R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane, a chiral building block derived from (R)-solketal, is a versatile reagent in asymmetric synthesis. Its primary utility lies in its role as a precursor for the stereoselective introduction of a glyceryl moiety, which is a common structural motif in a variety of biologically active molecules, most notably (S)-beta-adrenergic blocking agents (beta-blockers). This document provides detailed application notes and experimental protocols for its use in the synthesis of key pharmaceutical compounds.

Overview of Applications

This compound serves as a key chiral synthon for the enantioselective synthesis of various important molecules. The primary reaction it undergoes is nucleophilic substitution at the iodomethyl group, allowing for the formation of new carbon-oxygen or carbon-nitrogen bonds with retention of the stereocenter.

Key applications include:

-

Asymmetric Synthesis of (S)-Beta-Blockers: This is the most prominent application, where the chiral center of the dioxolane is transferred to form the (S)-enantiomer of beta-blockers like Propranolol and Metoprolol. The (S)-enantiomers are known to be significantly more potent than their (R)-counterparts.

-

Synthesis of Chiral 1,2-Diols: Following the nucleophilic substitution, the 2,2-dimethyl-1,3-dioxolane protecting group can be readily removed under acidic conditions to yield a chiral 1,2-diol. These diols are valuable intermediates in the synthesis of natural products and other complex organic molecules.

-

Preparation of Chiral Epoxides: The diol functionality, obtained after deprotection, can be further manipulated, for instance, to form chiral epoxides, which are themselves versatile synthetic intermediates.

Data Presentation: Synthesis of (S)-Beta-Blockers

The following table summarizes typical quantitative data for the synthesis of (S)-Propranolol and (S)-Metoprolol using this compound or a closely related precursor.

| Product | Starting Phenol | Typical Yield (%) | Enantiomeric Excess (ee) (%) |

| (S)-Propranolol | 1-Naphthol | 70-85 | >98 |

| (S)-Metoprolol | 4-(2-Methoxyethyl)phenol | 65-80 | >99[1] |

Experimental Protocols

General Considerations

-

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

-

Anhydrous solvents should be used where indicated.

-

Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Synthesis of (S)-Propranolol

This protocol describes a two-step synthesis of (S)-Propranolol starting from 1-naphthol and this compound.

Step 1: Synthesis of (R)-4-((1-Naphthyloxy)methyl)-2,2-dimethyl-1,3-dioxolane

-

Materials:

-

1-Naphthol

-

This compound

-

Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a stirred solution of 1-naphthol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add this compound (1.1 eq) to the reaction mixture.

-

Heat the reaction to 60-70 °C and stir for 12-16 hours.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Synthesis of (S)-Propranolol and Deprotection

-

Materials:

-

(R)-4-((1-Naphthyloxy)methyl)-2,2-dimethyl-1,3-dioxolane

-

Isopropylamine

-

Methanol

-

Aqueous Hydrochloric Acid (HCl)

-

-

Procedure:

-

Dissolve the product from Step 1 in methanol.

-

Add a large excess of isopropylamine (e.g., 10 eq).

-

Heat the mixture in a sealed tube or a pressure vessel to 80-90 °C for 24-48 hours.

-

Cool the reaction mixture and concentrate under reduced pressure to remove excess isopropylamine and methanol.

-

To the residue, add a solution of aqueous HCl (e.g., 2 M) and stir at room temperature for 4-6 hours to effect the deprotection of the dioxolane group.

-

Basify the reaction mixture with an aqueous solution of sodium hydroxide (NaOH) to a pH of >10.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield (S)-Propranolol.

-

Further purification can be achieved by crystallization.

-

Synthesis of (S)-Metoprolol

The synthesis of (S)-Metoprolol follows a similar pathway, substituting 1-naphthol with 4-(2-methoxyethyl)phenol.

Step 1: Synthesis of (R)-4-((4-(2-Methoxyethyl)phenoxy)methyl)-2,2-dimethyl-1,3-dioxolane

-

This step is analogous to the synthesis of the propranolol intermediate, using 4-(2-methoxyethyl)phenol as the starting phenol.

Step 2: Synthesis of (S)-Metoprolol and Deprotection

-

This step is analogous to the final step in the (S)-Propranolol synthesis, involving reaction with isopropylamine followed by acidic deprotection. The optical purity of (S)-metoprolol prepared through a similar chiral precursor approach can exceed 99% ee.[1]

Visualizations

Signaling Pathway (General Asymmetric Synthesis of (S)-Beta-Blockers)

Caption: General workflow for the asymmetric synthesis of (S)-beta-blockers.

Experimental Workflow: Synthesis of (S)-Propranolol

Caption: Step-by-step workflow for the synthesis of (S)-Propranolol.

Logical Relationship: Chirality Transfer

Caption: Inversion of stereochemistry during the SN2 reaction.

References

Application Notes: (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane as a Versatile Chiral Building Block

Introduction

In modern pharmaceutical and fine chemical synthesis, the stereochemical purity of a molecule is paramount. Chiral building blocks are essential tools for introducing specific stereocenters, ensuring the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane is a highly valuable C3 chiral synthon derived from (R)-Solketal, which is itself produced from the acetalization of glycerol with acetone.[1][2] Its utility stems from the presence of a stereocenter with a defined (R)-configuration and a highly reactive iodomethyl group. The iodide is an excellent leaving group, making this compound an ideal electrophile for SN2 reactions. This allows for the introduction of various nucleophiles with a predictable inversion of configuration, leading to products with an (S)-configuration at the newly formed stereocenter.

These application notes provide an overview of the properties, synthesis, and key applications of this compound, complete with detailed experimental protocols for its synthesis and use in the preparation of chiral molecules like (S)-β-blockers.

Key Applications: Synthesis of Chiral Pharmaceuticals

The primary application of this compound is in the asymmetric synthesis of complex chiral molecules. Its most notable use is in the preparation of (S)-β-adrenergic blockers (β-blockers), a class of drugs widely prescribed for cardiovascular conditions.[3] The therapeutic activity of many β-blockers, such as Propranolol, resides almost exclusively in the (S)-enantiomer.[4] Using this (R)-configured building block provides a direct and efficient route to the desired (S)-enantiomer, avoiding costly and complex chiral resolution steps.

The general synthetic strategy involves two key steps after the formation of the iodomethyl compound:

-

Nucleophilic Substitution (S

N2): An appropriate nucleophile (e.g., a phenoxide) displaces the iodide ion. This reaction proceeds with inversion of configuration, transforming the (R)-center of the building block into an (S)-center in the intermediate. -

Deprotection: The 1,3-dioxolane group, which serves as a protecting group for the diol, is removed under acidic conditions to reveal the 1,2-diol functionality characteristic of many β-blockers.

This methodology provides a robust and stereocontrolled pathway to a wide range of valuable chiral APIs.

Visualized Workflow and Mechanisms

Overall Synthetic Workflow

The following diagram illustrates the typical synthetic pathway from renewable glycerol to a final chiral product, such as an (S)-β-blocker, using this compound as the key intermediate.

Caption: General Synthetic Workflow.

SN2 Reaction Mechanism

The key stereochemistry-defining step is the SN2 reaction. The nucleophile attacks the carbon atom bearing the iodide from the side opposite to the leaving group, resulting in a complete inversion of the stereochemical configuration.

Caption: SN2 Reaction Mechanism.

Experimental Protocols

Protocol 1: Synthesis of this compound

This two-step protocol describes the conversion of commercially available (R)-Solketal to the target iodo-compound via a tosylate intermediate.

Step A: Synthesis of (R)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl 4-toluenesulfonate

-

Reagents and Materials:

-

(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol ((R)-Solketal)

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

-

-

Procedure:

-

Dissolve (R)-Solketal (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add anhydrous pyridine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring overnight (approx. 16 hours).

-

Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Separate the organic layer. Wash sequentially with 1 M HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.

-

Step B: Synthesis of this compound

-

Reagents and Materials:

-

(R)-Solketal tosylate (from Step A)

-

Sodium iodide (NaI)

-

Acetone (anhydrous)

-

Round-bottom flask, reflux condenser, heating mantle

-

-

Procedure:

-

Dissolve the crude tosylate (1.0 eq) in anhydrous acetone in a round-bottom flask.

-

Add sodium iodide (3.0 eq) to the solution.

-

Heat the mixture to reflux and maintain for 4-6 hours. The formation of a white precipitate (sodium tosylate) indicates the reaction is proceeding.

-

Monitor the reaction by TLC until the starting tosylate is consumed.

-

Cool the mixture to room temperature and filter to remove the precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the target compound, this compound. Purify by column chromatography if necessary.

-

Protocol 2: Synthesis of (S)-1-(1-Naphthoxy)-3-(isopropylamino)propan-2-ol ((S)-Propranolol) Intermediate

This protocol details the SN2 reaction of the title compound with 1-naphthol.

-

Reagents and Materials:

-

This compound (1.0 eq)

-

1-Naphthol (1.05 eq)

-

Potassium carbonate (K₂CO₃, anhydrous, 1.5 eq)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Round-bottom flask, magnetic stirrer, heating mantle

-

-

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, suspend anhydrous K₂CO₃ in anhydrous DMF.

-

Add 1-naphthol and stir the mixture at room temperature for 30 minutes to form the potassium naphthoxide salt.

-

Add this compound to the mixture.

-

Heat the reaction to 60-70 °C and stir for 8-12 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting crude product is the protected (S)-intermediate, which can be purified by column chromatography. The subsequent steps would involve reaction with isopropylamine and acidic deprotection of the dioxolane.[3]

-

Quantitative Data Summary

The following tables summarize typical reaction parameters and expected outcomes for the protocols described above. Data is representative of standard laboratory procedures.

Table 1: Synthesis of this compound

| Step | Reactants | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| A: Tosylation | (R)-Solketal, TsCl, Pyridine | DCM | 0 to RT | 16 | >95 (crude) |

| B: Iodination | (R)-Solketal Tosylate, NaI | Acetone | Reflux (~56) | 4-6 | 85-95 |

Table 2: SN2 Reaction for Chiral Amine Synthesis

| Nucleophile | Electrophile | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Expected ee (%) |

| 1-Naphthol | (R)-Iodo-dioxolane | K₂CO₃ | DMF | 60-70 | 8-12 | 80-90 | >98 |

| Isopropylamine | (S)-Epoxide* | - | Isopropanol | Reflux | 2-4 | >90 | >98 |

*Note: In many syntheses of β-blockers, the intermediate from the phenoxide reaction is converted to an epoxide before reaction with the amine. The enantiomeric excess (ee) is retained from the initial SN2 step.[4]

Logical Relationship Diagram

The stereochemical outcome of the synthesis is dictated by the SN2 mechanism. The (R)-configuration of the starting material reliably yields the (S)-configuration in the product where the substitution occurred.

Caption: Stereochemical Pathway.

Safety Information

This compound should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information. The compound may cause skin and eye irritation.

This compound is a powerful and reliable chiral building block for asymmetric synthesis. Its predictable reactivity in SN2 reactions allows for the efficient and stereocontrolled synthesis of a wide variety of chiral molecules, most notably APIs like (S)-β-blockers. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to incorporate this versatile synthon into their synthetic strategies.

References

Alkylation Reactions with (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane: A Versatile Chiral Building Block for Drug Discovery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

(R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane is a valuable chiral building block in organic synthesis, prized for its role in the stereoselective introduction of a protected glycerol moiety. This versatile electrophile readily participates in alkylation reactions with a wide range of nucleophiles, making it a crucial intermediate in the synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs). Its application is particularly notable in the development of antiviral drugs, where the chirality of the molecule is often critical for its therapeutic efficacy.

This document provides detailed application notes and experimental protocols for the alkylation of various nucleophiles—including nitrogen, oxygen, sulfur, and carbon—with this compound.

N-Alkylation: Synthesis of Chiral Amines and Heterocycles

The introduction of the chiral dioxolane moiety onto nitrogen-containing molecules is a key strategy in medicinal chemistry. This modification can significantly enhance the pharmacological properties of the parent molecule.

Application: Synthesis of Antiviral Agents

A prominent application of N-alkylation with this compound is in the synthesis of antiviral nucleoside and nucleotide analogues. For instance, it is a key precursor in the synthesis of Tenofovir Alafenamide (TAF), a frontline antiretroviral agent for the treatment of HIV and chronic hepatitis B. The chirality at the phosphonate prodrug moiety, introduced via this building block, is crucial for its biological activity and improved safety profile compared to its predecessor, Tenofovir Disoproxil Fumarate (TDF).

General Experimental Workflow for N-Alkylation:

Caption: General workflow for N-alkylation reactions.

Protocol 1: N-Alkylation of Imidazole

This protocol describes a general method for the N-alkylation of imidazole derivatives.

Materials:

-

Substituted imidazole (1.0 equiv)

-

This compound (1.1 equiv)

-

Potassium carbonate (K₂CO₃) (1.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of the substituted imidazole in anhydrous DMF, add potassium carbonate.

-

Stir the suspension at room temperature for 30 minutes.

-

Add this compound dropwise to the stirred suspension.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into cold water and extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure N-alkylated imidazole derivative.

| Nucleophile | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Imidazole | Alkyl Halide | K₂CO₃ | CH₃CN | Room Temp | 24 | 40 | [1] |

| 2-Methylimidazole | Alkyl Halide | K₂CO₃ | DMF | 80 | 12 | 75 | [2] |

Table 1: Summary of N-Alkylation of Imidazoles with Alkyl Halides.

O-Alkylation: Formation of Chiral Ethers

The O-alkylation of phenols and alcohols with this compound provides access to chiral ethers, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.

Application: Synthesis of Biologically Active Aryl Ethers

The attachment of the chiral side-chain to a phenolic moiety can impart or enhance biological activity. This strategy is employed in the design of various therapeutic agents.

General Experimental Workflow for O-Alkylation:

Caption: General workflow for O-alkylation reactions.

Protocol 2: O-Alkylation of p-Nitrophenol

This protocol details the O-alkylation of p-nitrophenol as a representative example.

Materials:

-

p-Nitrophenol (1.0 equiv)

-

This compound (1.2 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous Acetone

Procedure:

-

To a suspension of p-nitrophenol and potassium carbonate in anhydrous acetone, add this compound.

-

Reflux the reaction mixture and monitor its progress by TLC.

-

After completion, cool the mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

-

Purify the crude product by column chromatography on silica gel.

| Nucleophile | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pyrimidin-2(1H)-one | 4-(Iodomethyl)pyrimidine | K₂CO₃ | MeCN | Reflux | 87 | [3] |

| Phenol | Dimethyl ether | PTA/γ-Al₂O₃ | - | 280 | 46.57 (Conversion) | [4][5][6] |

Table 2: Summary of O-Alkylation Reactions.

S-Alkylation: Synthesis of Chiral Thioethers

The reaction of this compound with thiols provides a straightforward route to chiral thioethers. These compounds are important in various fields, including asymmetric synthesis and medicinal chemistry.

Protocol 3: S-Alkylation of Thiophenol

This protocol outlines the S-alkylation of thiophenol.

Materials:

-

Thiophenol (1.0 equiv)

-

This compound (1.1 equiv)

-

Potassium carbonate (K₂CO₃) (1.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of thiophenol in anhydrous DMF, add potassium carbonate.

-

Stir the mixture at room temperature for 20 minutes.

-

Add this compound and continue stirring at room temperature.

-

Monitor the reaction by TLC until the starting thiol is consumed.

-

Pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

| Nucleophile | Alkylating Agent | Base | Solvent | Temperature (°C) | Reference |

| Thiophenol | Alkyl Halide | Strong Base | - | Reflux | [7] |

| Aromatic Thiols | 1,2-Epoxides | Ionic Liquid | - | - | [7] |

Table 3: Summary of S-Alkylation Reactions.

C-Alkylation: Formation of Carbon-Carbon Bonds

The alkylation of carbon nucleophiles, such as enolates derived from malonic esters, with this compound allows for the construction of chiral carbon-carbon bonds.

Protocol 4: C-Alkylation of Diethyl Malonate

This protocol provides a general procedure for the C-alkylation of diethyl malonate.

Materials:

-

Diethyl malonate (1.0 equiv)

-

Sodium ethoxide (NaOEt) (1.0 equiv)

-

This compound (1.0 equiv)

-

Anhydrous Ethanol

Procedure:

-

Prepare a solution of sodium ethoxide in anhydrous ethanol.

-

Add diethyl malonate dropwise to the sodium ethoxide solution at room temperature.

-

After stirring for 30 minutes, add this compound dropwise.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by vacuum distillation or column chromatography.

| Nucleophile | Alkylating Agent | Base | Solvent | Yield (%) | Reference |

| Diethyl alkylmalonates | Chloroarenes | K-t-butoxide | DMF/THF | >50 | [8] |

| Diethyl malonate | Alkyl Halide | K₂CO₃ | Inert Solvent | - | [7] |

Table 4: Summary of C-Alkylation of Malonates.

Conclusion

This compound is a highly effective chiral electrophile for the stereoselective alkylation of a diverse range of nucleophiles. The protocols and data presented here provide a foundation for researchers to utilize this valuable building block in the synthesis of complex chiral molecules for drug discovery and development. The ability to introduce a protected glycerol moiety with defined stereochemistry makes it an indispensable tool in modern organic synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. US6262298B1 - Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents [patents.google.com]

- 8. library2.smu.ca [library2.smu.ca]

Application Notes and Protocols for the Synthesis of Chiral Ligands from (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

(R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane, also known as (R)-Solketal iodide, is a versatile chiral building block derived from the chiral pool. Its ready availability and stereochemical purity make it an excellent starting material for the synthesis of a variety of chiral ligands for applications in asymmetric catalysis and drug development. These application notes provide an overview of the synthetic strategies and detailed protocols for the preparation of key chiral ligands from this starting material.

Overview of Synthetic Strategy

The primary synthetic route to chiral ligands from this compound involves the nucleophilic substitution of the iodide, a good leaving group, by various nucleophiles. The chirality of the starting material is transferred to the final ligand, providing a straightforward method for the synthesis of enantiomerically pure compounds.

A common and often more stable precursor for these syntheses is the corresponding tosylate, (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate. The tosylate can be easily prepared from commercially available (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol ((R)-Solketal) and subsequently converted to the iodide or used directly in nucleophilic substitution reactions.

This document will focus on the synthesis of two important classes of chiral ligands: diphosphine ligands and chiral diamine ligands.

Synthesis of a Chiral Diphosphine Ligand: (R)-Solketal-DIOP

A key class of chiral ligands are diphosphines, which are widely used in asymmetric hydrogenation and other transition metal-catalyzed reactions. Here, we describe the synthesis of a DIOP-type ligand, a well-known class of C2-symmetric diphosphines, starting from (R)-Solketal. The synthetic pathway involves the initial preparation of the tosylate, followed by nucleophilic substitution with a phosphide.

Experimental Protocol:

Step 1: Synthesis of (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate ((R)-Solketal Tosylate)

-

Materials:

-

(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol (1.0 eq)

-

p-Toluenesulfonyl chloride (1.2 eq)

-

Pyridine (2.5 eq)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol in dry DCM and cool the solution to 0 °C in an ice bath.

-

Add pyridine to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.

-

Quench the reaction by adding 1 M HCl and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate.

-

Step 2: Synthesis of (R)-4,5-bis((diphenylphosphanyl)methyl)-2,2-dimethyl-1,3-dioxolane ((R)-Solketal-DIOP type ligand)

-

Materials:

-

(S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate (1.0 eq)

-

Lithium diphenylphosphide (LiPPh₂) (2.2 eq) in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Degassed water

-

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate in anhydrous THF.

-

Cool the solution to -78 °C.

-

Slowly add the solution of lithium diphenylphosphide in THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction with degassed water.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography under an inert atmosphere to yield the chiral diphosphine ligand.

-

Data Presentation:

| Compound | Starting Material | Reagent | Yield (%) | Enantiomeric Excess (%) |

| (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate | (R)-Solketal | TsCl, Pyridine | 85-95 | >99 |

| (R)-Solketal-DIOP type ligand | (R)-Solketal Tosylate | LiPPh₂ | 70-85 | >99 |

Synthesis of a Chiral Diamine Ligand

Chiral diamines are another important class of ligands, particularly for the synthesis of chiral catalysts for reactions such as asymmetric epoxidation and cyclopropanation. A straightforward synthesis of a C2-symmetric chiral diamine from (R)-Solketal iodide is presented below.

Experimental Protocol:

Step 1: Synthesis of (R)-4-(azidomethyl)-2,2-dimethyl-1,3-dioxolane

-

Materials:

-

This compound (1.0 eq)

-

Sodium azide (NaN₃) (1.5 eq)

-

Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve this compound in DMF.

-

Add sodium azide to the solution and heat the mixture to 60-70 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure to obtain the crude azide. This product is often used in the next step without further purification.

-

Step 2: Synthesis of (R)-1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)amine

-

Materials:

-

(R)-4-(azidomethyl)-2,2-dimethyl-1,3-dioxolane (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (1.5 eq)

-

Anhydrous diethyl ether or THF

-

-

Procedure:

-

Under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF and cool to 0 °C.

-

Slowly add a solution of (R)-4-(azidomethyl)-2,2-dimethyl-1,3-dioxolane in the same solvent to the LiAlH₄ suspension.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash it thoroughly with diethyl ether.

-

Dry the filtrate over anhydrous K₂CO₃, filter, and carefully remove the solvent under reduced pressure to yield the chiral amine.

-

Data Presentation:

| Compound | Starting Material | Reagent | Yield (%) | Enantiomeric Excess (%) |

| (R)-4-(azidomethyl)-2,2-dimethyl-1,3-dioxolane | This compound | NaN₃ | 80-90 | >99 |

| (R)-1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)amine | (R)-4-(azidomethyl)-2,2-dimethyl-1,3-dioxolane | LiAlH₄ | 75-85 | >99 |

Visualizations

Synthetic Workflow for Chiral Ligands

Caption: General synthetic routes to chiral phosphine and amine ligands.

Logical Relationship in Asymmetric Catalysis

Caption: Role of the chiral ligand in transition metal-catalyzed asymmetric synthesis.

Application Notes and Protocols for Nucleophilic Substitution of (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of (R)-4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane. This chiral building block is a valuable intermediate in the synthesis of a wide range of biologically active molecules and pharmaceutical agents. The primary iodide serves as an excellent leaving group, facilitating S(_N)2 reactions with a diverse array of nucleophiles. The 1,3-dioxolane moiety acts as a protecting group for a diol, which can be deprotected under acidic conditions at a later synthetic stage.

Data Presentation: Nucleophilic Substitution Reactions

The following table summarizes typical reaction conditions and outcomes for the nucleophilic substitution on this compound with various nucleophiles. Since iodide is a superior leaving group compared to chloride, reactions are generally faster and may proceed under milder conditions than their chloro-analogues.

| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Typical Yield (%) |

| Azide | Sodium Azide (NaN₃) | DMF | 25-60 | 2-6 | (S)-4-(Azidomethyl)-2,2-dimethyl-1,3-dioxolane | >90 |

| Cyanide | Sodium Cyanide (NaCN) | DMSO | 25-50 | 4-8 | (S)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propanenitrile | 80-90 |

| Phenoxide | Sodium Phenoxide (NaOPh) | DMF | 60-80 | 3-6 | (S)-2,2-Dimethyl-4-(phenoxymethyl)-1,3-dioxolane | 85-95 |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Acetonitrile | 25 | 1-3 | (S)-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)(phenyl)sulfane | >90 |

| Amine (Primary) | Benzylamine | Acetonitrile | 25-50 | 6-12 | (S)-N-Benzyl-1-(2,2-dimethyl-1,3-dioxolan-4-yl)methanamine | 70-85 |

| Amine (Secondary) | Diethylamine | Acetonitrile | 25-60 | 8-16 | (S)-1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-N,N-diethylmethanamine | 70-85 |

Experimental Protocols

The following are detailed protocols for key nucleophilic substitution reactions.

Note: These protocols are adapted from established procedures for the analogous 4-(chloromethyl) derivatives. Given that iodide is a more reactive leaving group, reaction times may be shorter. It is recommended to monitor the reaction progress by Thin Layer Chromatography (TLC).

Synthesis of (S)-4-(Azidomethyl)-2,2-dimethyl-1,3-dioxolane (Azide Substitution)

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature (or gently heat to 40-60 °C to increase the rate) for 2-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

-

Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography if necessary.

Synthesis of (S)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propanenitrile (Cyanide Substitution)

Materials:

-

This compound

-

Sodium cyanide (NaCN)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMSO.

-

Carefully add sodium cyanide (1.2 eq) to the solution. Caution: Sodium cyanide is highly toxic.

-